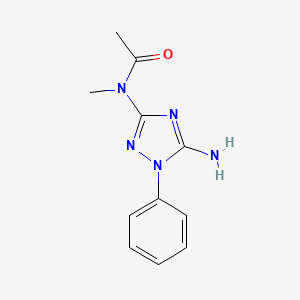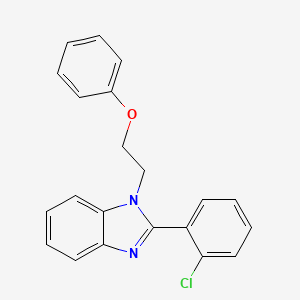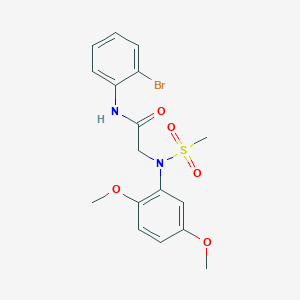
3-anilino-3-mercapto-2-(1-piperidinylcarbonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-3-mercapto-2-(1-piperidinylcarbonyl)acrylonitrile, commonly known as AMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of AMC is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. By inhibiting tubulin polymerization, AMC disrupts the formation of microtubules, which are essential for the proper functioning of the cytoskeleton and the mitotic spindle. This leads to cell cycle arrest and apoptosis, which ultimately results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
AMC has been shown to exhibit various biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of cell cycle arrest and apoptosis, and the inhibition of tumor growth. In addition, AMC has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMC in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. In addition, AMC is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one of the main limitations of using AMC in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research on AMC, including the development of new synthetic methods for producing AMC and its derivatives, the optimization of its pharmacokinetic properties for use in cancer therapy, and the exploration of its potential applications in other fields, such as materials science and catalysis. In addition, further studies are needed to elucidate the mechanism of action of AMC and to identify potential biomarkers for predicting its efficacy in cancer therapy.
Méthodes De Synthèse
The synthesis of AMC involves the reaction between 3-anilino-3-mercaptoacrylonitrile and 1-piperidinecarbonyl chloride in the presence of a base catalyst. The resulting compound is a yellowish solid that can be further purified through recrystallization.
Applications De Recherche Scientifique
AMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AMC has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, AMC has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In catalysis, AMC has been shown to be an effective catalyst for various organic reactions, such as the Michael addition and the Knoevenagel condensation.
Propriétés
IUPAC Name |
(Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c16-11-13(15(19)18-9-5-2-6-10-18)14(20)17-12-7-3-1-4-8-12/h1,3-4,7-8,17,20H,2,5-6,9-10H2/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLKONZCWYPTNY-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(NC2=CC=CC=C2)S)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)


![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)

![2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5798998.png)
![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)

